
Diphenyl(2-phenylethenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(2-phenylethenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and a 2-phenylethenyl group. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl(2-phenylethenyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with phenylmagnesium bromide can yield the desired phosphane compound . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(2-phenylethenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: The phenyl and phenylethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the intermediates and products.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphane derivatives. These products are often characterized using techniques like NMR, IR, and mass spectrometry to confirm their structures and purity .
Scientific Research Applications
Diphenyl(2-phenylethenyl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound forms stable complexes with transition metals, which are utilized in various catalytic processes.
Biology: In biological studies, this compound derivatives are explored for their potential as enzyme inhibitors and probes for studying biochemical pathways.
Medicine: The compound and its derivatives are investigated for their therapeutic potential, particularly in the development of drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of diphenyl(2-phenylethenyl)phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to the active sites of enzymes and modulating their activity. The specific pathways involved depend on the nature of the target and the functional groups present on the phosphane molecule .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: Similar in structure but lacks the 2-phenylethenyl group.
Triphenylphosphine: Contains three phenyl groups bonded to phosphorus. It is widely used in organic synthesis and catalysis.
Diphenyl(2-thienyl)phosphine: Contains a thienyl group instead of the phenylethenyl group.
Uniqueness
Diphenyl(2-phenylethenyl)phosphane is unique due to the presence of the 2-phenylethenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable ligand in catalysis and a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C20H17P |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
diphenyl(2-phenylethenyl)phosphane |
InChI |
InChI=1S/C20H17P/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
InChI Key |
UMFWLUTUYFDZNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


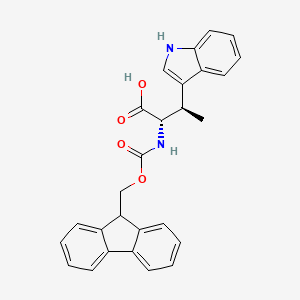
![1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B14011305.png)
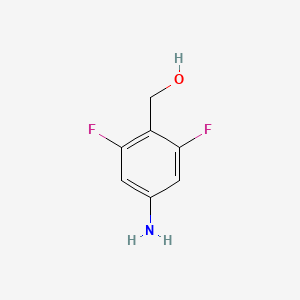
![4,4-Bis(4-{[(2-chlorophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14011318.png)
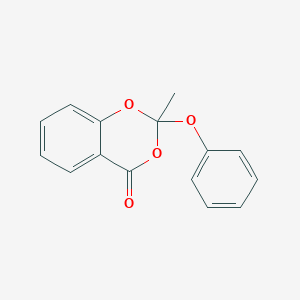
![pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14011331.png)
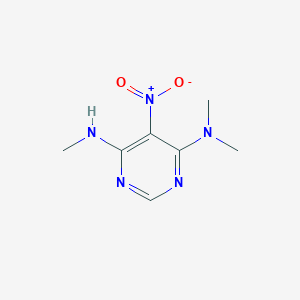
![tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14011338.png)
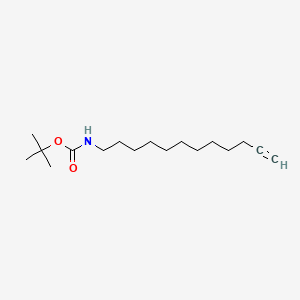

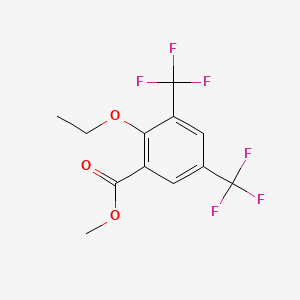
![2-Amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14011359.png)
![(3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B14011360.png)

